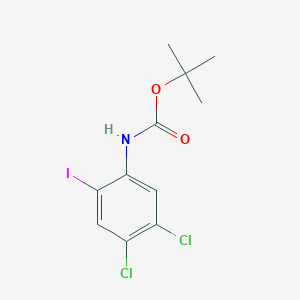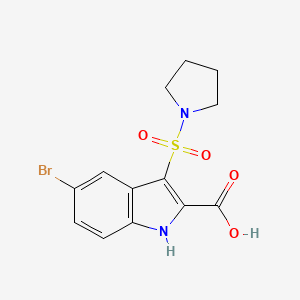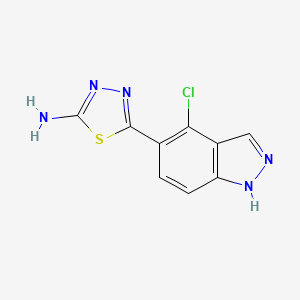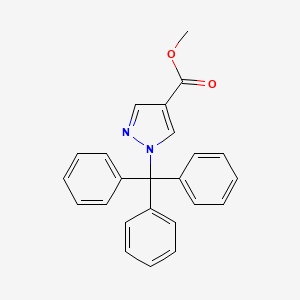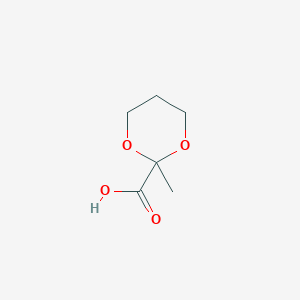![molecular formula C20H16BrClINO2S B13873317 methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate involves several steps, typically starting with the construction of the indole core. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfanylation: The sulfanyl group can be introduced using thiol reagents in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the indole derivative with methyl acetate to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, microbial infections, and other disorders.
Biological Studies: Indole derivatives are known for their biological activities, and this compound can be used in studies to explore its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique properties may find applications in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The presence of halogen atoms and the sulfanyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate can be compared with other indole derivatives, such as:
- Methyl 2-[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thioacetate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities. The presence of multiple halogen atoms and the sulfanyl group in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C20H16BrClINO2S |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate |
InChI |
InChI=1S/C20H16BrClINO2S/c1-26-17(25)8-11-6-7-24-16-10-13(23)9-15(21)18(16)20(19(11)24)27-14-4-2-12(22)3-5-14/h2-5,9-11H,6-8H2,1H3 |
InChI Key |
WRILDFXVNJRASC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN2C1=C(C3=C2C=C(C=C3Br)I)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)
